![molecular formula C10H18N4O4 B2542598 (2R)-5-叠氮基-2-[(2-甲基丙烷-2-基)氧羰基氨基]戊酸 CAS No. 1858224-18-6](/img/structure/B2542598.png)

(2R)-5-叠氮基-2-[(2-甲基丙烷-2-基)氧羰基氨基]戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

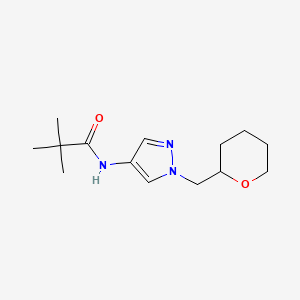

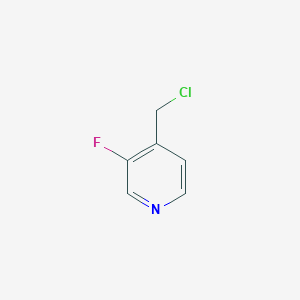

The compound (2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is a derivative of pentanoic acid, which is a five-carbon straight-chain fatty acid. This compound is characterized by the presence of an azido group, a tert-butyl carbamate (Boc) group, and an amino group in its structure. The azido group is a functional group known for its reactivity and is often used in click chemistry reactions. The Boc group is commonly used to protect amino groups during synthesis procedures.

Synthesis Analysis

The synthesis of related azolylpentanoic acids has been described in the literature. For instance, the synthesis of S-2-amino-5-azolylpentanoic acids, which are inhibitors of nitric oxide synthases (NOS), involves the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with various azoles under basic conditions, followed by acidolytic deprotection to yield the desired 2-amino-5-azolylpentanoic acids . Although the specific synthesis of (2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is not detailed, similar synthetic strategies could be employed, with the azido group introduced in place of the azolyl groups.

Molecular Structure Analysis

The molecular structure of (2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid would include several key features: the azido group, which is a linear triatomic group of nitrogen atoms (N3); the Boc-protected amino group, which provides steric bulk and protects the amino functionality; and the chiral center at the 2-position, which is specified as the R-enantiomer. The presence of these functional groups and the chiral center would influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Azido compounds are known for their participation in a variety of chemical reactions, most notably the Huisgen cycloaddition, which is a cornerstone of click chemistry. The azido group can react with alkynes to form 1,2,3-triazoles, a reaction that is often catalyzed by copper(I) compounds. The Boc group can be removed under acidic conditions, revealing the free amino group, which can then engage in further chemical transformations or interactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid would be influenced by its functional groups. The azido group is highly polar and may contribute to the compound's solubility in polar solvents. The Boc group adds steric bulk and may affect the compound's boiling point and solubility. The chiral center at the 2-position would result in optical activity, allowing the compound to rotate plane-polarized light. The compound's stability, reactivity, and interaction with biological systems would be key areas of interest in further studies.

While the provided papers do not directly discuss the compound , they offer insights into the synthesis and characterization of structurally related compounds, which can be informative for understanding the properties and potential synthesis of (2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid .

科学研究应用

化学合成中的叠氮基团

叠氮基团是有机合成中一种用途广泛的功能基团,特别是在[3+2]环加成反应中,也称为点击化学。其中一个例子涉及1,4-二取代[1,2,3]-三唑的合成,该反应由叠氮基团与末端炔烃在铜(I)催化剂存在下反应而促进。该方法已应用于肽三唑的固相合成,证明了叠氮基团在以高效率和纯度修饰肽骨架或侧链中的效用(Tornøe, Christensen, & Meldal, 2002).

药物开发中的羰基氨基部分

羰基氨基部分是许多生物活性化合物和药物结构中的基础。例如,具有类似羰基氨基结构的5-(二戊基氨基)-5-氧代戊酸的衍生物已被探索其药理特性,例如胆囊收缩素(CCK)拮抗作用。这些化合物对CCK受体表现出特异性和效力,证明了羰基氨基基团在药物设计中的重要性(Makovec et al., 1987).

材料科学中的应用

叠氮化物在材料科学中也很重要,特别是在新型材料和聚合物的合成中。在连续流动反应器中安全生成和利用叠氮酸以合成5-取代-1H-四唑和制备N-(2-叠氮基乙基)酰胺突出了叠氮化合物在创造功能材料方面的价值,这些材料的潜在应用范围从化学合成到开发新药(Gutmann et al., 2012).

未来方向

属性

IUPAC Name |

(2R)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKWPJYNWXEPRJ-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCN=[N+]=[N-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-Methyl-N-[(1R)-2,2,2-trifluoro-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethyl]propane-2-sulfinamide](/img/structure/B2542515.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(E,2R)-6-hydroperoxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2542518.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide](/img/structure/B2542524.png)

![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2542526.png)

![6-ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2542530.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2542531.png)